molecular formula C16H13FN2OS2 B2975825 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 899738-77-3

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2975825
CAS No.: 899738-77-3
M. Wt: 332.41
InChI Key: IJTOTGZYMYUFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetically designed small molecule featuring a benzothiazole core, a pharmaceutically privileged scaffold known for its diverse and significant biological activities . This compound is intended for research applications in medicinal chemistry and drug discovery, particularly in the investigation of novel oncological therapeutics and enzyme inhibitors. The core benzothiazole structure is recognized in scientific literature for exhibiting a broad spectrum of pharmacological properties, with notable and potent activity against various cancer cell lines . Fluorinated benzothiazole derivatives, such as this compound, have demonstrated enhanced cytotoxic and antiproliferative effects in vitro against models including human breast adenocarcinoma (MCF-7) and other tumorigenic cell lines . The incorporation of the 4-(methylthio)phenyl acetamide moiety may further contribute to its bioactivity and binding affinity towards specific enzymatic targets. Beyond oncology research, benzothiazole derivatives are also investigated for their potential as enzyme inhibitors. Related compounds have shown excellent urease inhibitory activity, which is a relevant target for managing infections caused by bacteria like Helicobacter pylori . The presence of the acetamide linkage in this molecule is a critical feature often associated with improved potency in biologically active compounds, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)22-16/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTOTGZYMYUFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using 4-bromothioanisole and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: The final step involves the acylation of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating mixtures, or organometallic reagents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its fluorine atom can also be used in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner, offering opportunities for the design of novel therapeutics.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atom can enhance binding affinity and specificity, while the methylthio group can participate in redox reactions or serve as a leaving group in substitution reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents on Benzothiazole Acetamide Substituent Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 6-Fluoro 4-(Methylthio)phenyl Not reported Not given Not specified -
GB33 6-Fluoro 5-(4-Cl-benzylidene)thiazolidinedione 290–292 65 Histone binding (computational)
Compound 4o (benzothiazole–isoquinoline) 6-Fluoro 1-Phenyl-3,4-dihydroisoquinoline 252.8 79.45 Not explicitly reported
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide 6-(p-Tolyl) None (unsubstituted acetamide) Not specified Not given Urease inhibition (most active)
Compound 6d (VEGFR-2 inhibitor) 6-Nitro 5-(3-Phenylureido)-thiadiazole Not reported Not given Antiproliferative activity, VEGFR-2 inhibition
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 6-fluoro substituent (target compound) contrasts with 6-nitro (Compound 6d), which has stronger electron-withdrawing effects. Nitro groups may enhance binding to kinases like VEGFR-2, as seen in , whereas fluorine offers a balance of electronic effects and steric minimalism . Thermal Stability: GB33’s high melting point (290–292°C) is attributed to the rigid thiazolidinedione core, whereas Compound 4o’s dihydroisoquinoline group results in a lower melting point (252.8°C) .
Anticancer and Kinase Inhibition
  • Compound 6d (): Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against HepG2 cells (IC₅₀ = 5.34 µM). The nitro group and thiadiazole substituent likely contribute to kinase binding .
Enzyme Inhibition
  • Urease Inhibition (): N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide demonstrated superior urease inhibition (IC₅₀ = 8.2 µM) due to aryl group interactions with the enzyme’s active site. The target compound’s methylthiophenyl group may mimic this effect via hydrophobic and π-π interactions .
  • Histone Binding (): GB33’s thiazolidinedione warhead facilitates hydrogen bonding with histone targets, suggesting that acetamide substituents with H-bonding capacity (e.g., carbonyl groups) enhance affinity .

Computational and Pharmacokinetic Insights

  • Molecular Docking :
    • highlights that nitro-substituted benzothiazoles (e.g., 6d) bind to VEGFR-2’s ATP-binding pocket via hydrogen bonds with Glu883 and Cys917 .
    • emphasizes that urease inhibition by aryl-substituted analogs involves interactions with Ala365 and His318 residues .
  • ADME Predictions :
    • Compounds with methylthio groups (target compound) may exhibit improved metabolic stability compared to nitro derivatives, as sulfur-containing groups are less prone to oxidative metabolism .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole structure is synthesized by cyclizing 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
  • Fluorination : The introduction of the fluorine atom at the 6-position is achieved using electrophilic fluorination agents.
  • Benzamide Formation : The final step involves coupling the fluorinated benzothiazole with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in tumor cells through pathways involving caspase activation and modulation of cell cycle progression. For instance, studies have shown that related compounds can lead to increased caspase-3 activity, a hallmark of apoptosis .
  • Case Studies : A study evaluated the anticancer activity of various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Compounds similar to this compound demonstrated significant cytotoxicity, suggesting a potential for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives are known for their antimicrobial activities. Research has shown that modifications in the benzothiazole structure can enhance antibacterial potency against various pathogens.

  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or inhibition of critical enzymes involved in bacterial metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-Amino-6-fluorobenzothiazoleStructureAnticancerLacks methylthio group
1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazineStructureModerate anticancerContains hydrazine instead of benzamide
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideStructureAnticancer, AntimicrobialExhibits broad-spectrum activity

This compound stands out due to its unique combination of structural features that may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a thiol derivative (e.g., 4-(methylthio)phenylacetamide) with a fluorobenzo[d]thiazol-2-yl chloride intermediate in acetone or toluene, using K₂CO₃ as a base, typically yields the target compound . Purification via column chromatography (hexane:ethyl acetate) ensures >90% purity. Reaction time (5–7 hours) and stoichiometric ratios (1:1.5 for chloride:thiol) are critical for minimizing side products.

Q. How can structural characterization techniques (e.g., NMR, HRMS) confirm the integrity of the synthesized compound?

  • Methodology :

  • ¹H/¹³C-NMR : The fluorobenzo[d]thiazole moiety shows characteristic aromatic protons at δ 7.2–8.1 ppm, while the methylthio group (-SCH₃) appears as a singlet at δ 2.5 ppm. Acetamide protons resonate at δ 3.8–4.2 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 361.08; experimental = 361.09) .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodology : Use MTT assays for cytotoxicity (IC₅₀ determination in cancer cell lines like MCF-7 or A549) . For anti-inflammatory activity, measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages . Include positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2).

Advanced Research Questions

Q. How does This compound interact with VEGFR-2, and what computational tools validate its binding mode?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) using the VEGFR-2 crystal structure (PDB: 4ASD). Key interactions include hydrogen bonds between the acetamide carbonyl and Lys868, and π-π stacking between the fluorobenzo[d]thiazole and Phe1047 . Validate with MD simulations (GROMACS) to assess stability over 100 ns .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology :

  • Dose-response curves : Test a broader concentration range (0.1–100 μM) to identify off-target effects.
  • Mechanistic studies : Use flow cytometry to analyze cell cycle arrest (e.g., G2/M phase) or apoptosis (Annexin V/PI staining) .
  • Metabolic profiling : Compare ROS generation (DCFH-DA assay) and ATP levels (luciferase-based kits) in sensitive vs. resistant cell lines .

Q. How can SAR studies optimize the compound’s anti-inflammatory activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing -SCH₃ with -SO₂CH₃ or -CF₃). Test in LPS-induced inflammation models and correlate activity with electronic (Hammett σ) or steric parameters (Taft’s Es). Compound 9c (4-bromo substitution) showed enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) vs. parent compound (IC₅₀ = 3.8 μM) .

Q. What in silico tools predict the pharmacokinetic profile of this compound?

  • Methodology : Use SwissADME or PreADMET to estimate:

  • Lipophilicity : LogP ≈ 3.2 (optimal for blood-brain barrier penetration).
  • Absorption : High Caco-2 permeability (>5 × 10⁻⁶ cm/s).
  • Metabolism : CYP3A4-mediated oxidation predicted as the primary metabolic pathway .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC₅₀ values?

  • Resolution :

  • Solvent effects : Docking scores may not account for aqueous solubility (experimentally, logS = -4.2 limits bioavailability).
  • Protein flexibility : Rigid docking ignores conformational changes; use ensemble docking with multiple receptor states .
  • Off-target interactions : Validate selectivity via kinase profiling (Eurofins KinaseScan) .

Q. How to address variability in synthetic yields (55–91%) across batches?

  • Resolution :

  • Reagent purity : Use freshly distilled solvents (e.g., acetone) to avoid moisture.
  • Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ for better nucleophilicity in polar aprotic solvents .
  • Workup : Acidify reaction mixtures (pH 5–6) to precipitate impurities before crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.